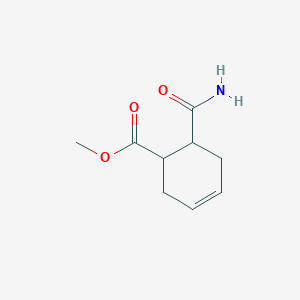
Ethyl 2-cyano-3-(pentylsulfanyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-(pentylsulfanyl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group (–CN) and a pentylsulfanyl group (–S–C5H11) attached to a propenoate moiety. Cyanoacrylates are known for their adhesive properties and are widely used in various industrial and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(pentylsulfanyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with an appropriate aldehyde in the presence of a base such as piperidine. The reaction is carried out in an ethanol solvent under reflux conditions until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-3-(pentylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted cyanoacrylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-(pentylsulfanyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioadhesives and tissue engineering.
Medicine: Explored for its potential in drug delivery systems due to its adhesive properties.
Industry: Utilized in the production of adhesives and sealants for various applications.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-3-(pentylsulfanyl)prop-2-enoate involves the formation of strong covalent bonds with substrates. The cyano group acts as an electron-withdrawing group, increasing the electrophilicity of the propenoate moiety, which facilitates nucleophilic attack. The pentylsulfanyl group provides additional stability and hydrophobicity to the compound, enhancing its adhesive properties.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Similar structure but with a furan ring instead of a pentylsulfanyl group.
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: Contains a pyridine ring instead of a pentylsulfanyl group.
Uniqueness
Ethyl 2-cyano-3-(pentylsulfanyl)prop-2-enoate is unique due to the presence of the pentylsulfanyl group, which imparts distinct hydrophobic and adhesive properties compared to other cyanoacrylates. This makes it particularly useful in applications where strong adhesion and water resistance are required.
Propiedades
Número CAS |
90279-75-7 |
|---|---|
Fórmula molecular |
C11H17NO2S |
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-pentylsulfanylprop-2-enoate |
InChI |
InChI=1S/C11H17NO2S/c1-3-5-6-7-15-9-10(8-12)11(13)14-4-2/h9H,3-7H2,1-2H3 |
Clave InChI |
KNTNUKZBJWMIDU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSC=C(C#N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



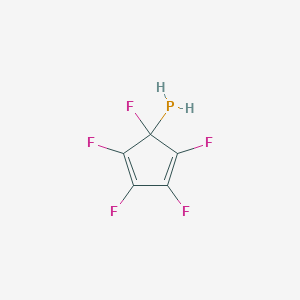
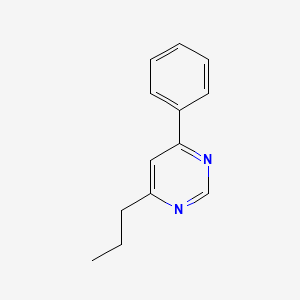

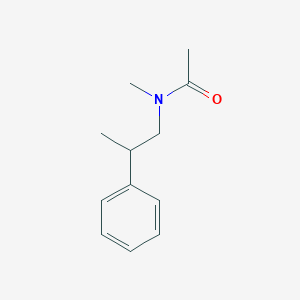
![4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate](/img/structure/B14372161.png)
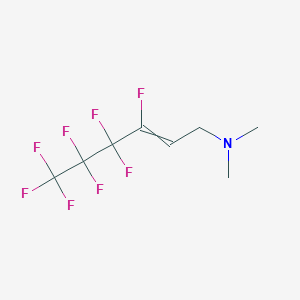

![4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B14372170.png)
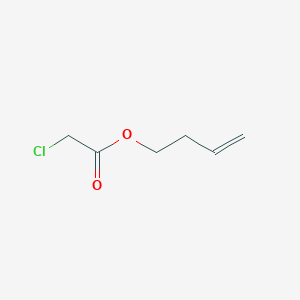
![1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide](/img/structure/B14372176.png)
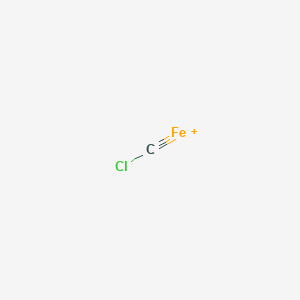
![3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14372184.png)
